molecular formula C7H9ClNO3P B14302478 N-(4-Chloro-3-methylphenyl)phosphoramidic acid CAS No. 112261-12-8

N-(4-Chloro-3-methylphenyl)phosphoramidic acid

Katalognummer: B14302478
CAS-Nummer: 112261-12-8
Molekulargewicht: 221.58 g/mol
InChI-Schlüssel: SWTMXTYNRSGLAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Chloro-3-methylphenyl)phosphoramidic acid is an organic compound characterized by the presence of a phosphoramidic acid group attached to a 4-chloro-3-methylphenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-methylphenyl)phosphoramidic acid typically involves the reaction of 4-chloro-3-methylaniline with phosphoric acid derivatives. One common method is the reaction of 4-chloro-3-methylaniline with phosphorus oxychloride (POCl₃) under controlled conditions to form the corresponding phosphoramidic acid. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the reactants .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Chloro-3-methylphenyl)phosphoramidic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH⁻) or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding phosphoric acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phosphoramidic acids.

Wissenschaftliche Forschungsanwendungen

N-(4-Chloro-3-methylphenyl)phosphoramidic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(4-Chloro-3-methylphenyl)phosphoramidic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chloro-3-methylphenol: A related compound with similar structural features but different functional groups.

    4-Chloro-3-methylbenzoic acid: Another structurally similar compound with a carboxylic acid group instead of a phosphoramidic acid group.

Uniqueness

N-(4-Chloro-3-methylphenyl)phosphoramidic acid is unique due to the presence of the phosphoramidic acid group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

112261-12-8

Molekularformel

C7H9ClNO3P

Molekulargewicht

221.58 g/mol

IUPAC-Name

(4-chloro-3-methylanilino)phosphonic acid

InChI

InChI=1S/C7H9ClNO3P/c1-5-4-6(2-3-7(5)8)9-13(10,11)12/h2-4H,1H3,(H3,9,10,11,12)

InChI-Schlüssel

SWTMXTYNRSGLAT-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)NP(=O)(O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.